4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline
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Overview
Description
“4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline” is a chemical compound with the CAS Number: 1365272-38-3. It has a molecular weight of 317.16 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline” is represented by the linear formula C12H14BrFN2O2 . The InChI Code for this compound is 1S/C12H14BrFN2O2/c13-9-6-12(16(17)18)11(7-10(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2 .Scientific Research Applications
Complex Formation : Compounds similar to 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline, such as 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline, have been utilized in the preparation of new complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes exhibit distinct properties like square planar, tetrahedral, and hexacoordinate structures, which are significant in the field of molecular and biomolecular spectroscopy (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Use as a Dye Intermediate : 4-Fluoro-3-nitroaniline, a compound structurally related to 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline, has gained importance as a novel dye intermediate. Its potential use extends to pharmaceuticals and insecticides (Bil, 2007).
Cytotoxicity and Cancer Research : Compounds containing 4-nitroaniline and 2-halogenated 4-nitroaniline have shown moderate to strong in vitro cytotoxicity against human cancer cells, which is crucial for cancer research and treatment strategies (Chen, Huang, Hu, Jin, Miao, & Tian, 2017).
Photophysical Studies : The prototropic rearrangement of compounds like 4-bromo-2,6-di-t-butylcyclohexa-2,5-dienone, which shares a structural resemblance to 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline, has been studied in different solvents, offering insights into photophysical properties and mechanisms (Mare, Singh, Tillett, & Zeltner, 1971).
Synthesis of Biologically Active Compounds : The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for many biologically active compounds, involves 4-bromo-2-fluoroaniline, a compound similar to 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline. This highlights its role in the synthesis of pharmaceuticals (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).
Functionalization of Materials : Fluoronitro-substituted aromatic compounds, including those similar to 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline, have been used in the functionalization of silica particles, demonstrating their application in material sciences (Roth, Simon, Bellmann, Seifert, & Spange, 2006).
Mechanical Property Studies : Research involving co-crystals of caffeine with substituted nitroanilines has provided valuable insights into the structure-mechanical property relationships, which can be extrapolated to similar compounds like 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline (Ghosh & Reddy, 2012).
Photodegradation Studies : The photochemistry of haloanilines, closely related to 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline, has been explored to understand their photodegradation, which is significant for environmental studies and phototoxicity in drugs (Freccero, Fagnoni, & Albini, 2003).
Safety And Hazards
The specific safety and hazard information for “4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline” is not available in the current resources. It’s always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
4-bromo-N-cyclohexyl-5-fluoro-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-9-6-12(16(17)18)11(7-10(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKGXPDJMHEHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2[N+](=O)[O-])Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734966 |
Source
|
Record name | 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline | |
CAS RN |
1365272-38-3 |
Source
|
Record name | Benzenamine, 4-bromo-N-cyclohexyl-5-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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